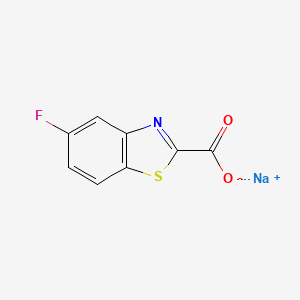

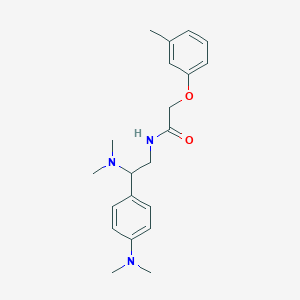

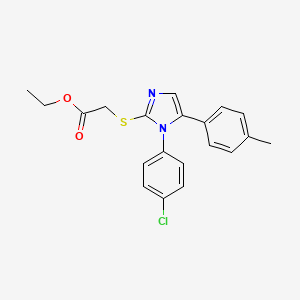

![molecular formula C16H10N4OS2 B2899299 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide CAS No. 1211191-88-6](/img/structure/B2899299.png)

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide” is a compound that has been studied for its potential biological activities . It has been found to exhibit potent cytotoxicity against certain human cancer cell lines . Additionally, compounds with a similar structure have shown significant analgesic and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In another study, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with certain precursors afforded the respective organo-carboxamide ruthenium(II) complexes .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been analyzed using various techniques such as NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of these complexes confirm distorted octahedral geometries around the Ru(II) atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been monitored using techniques like thin layer chromatography (TLC) .Zukünftige Richtungen

The future directions for the research on “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide” and similar compounds could involve further exploration of their biological activities, such as their anti-inflammatory, antitumor, and cytotoxic properties . Additionally, more studies could be conducted to better understand their mechanism of action .

Wirkmechanismus

Target of Action

The primary target of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as a potential anti-tubercular agent .

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

It is known that the compound has been designed to exhibit anti-tubercular activity , suggesting that it likely interacts with biochemical pathways relevant to the growth and survival of Mycobacterium tuberculosis.

Pharmacokinetics

It is mentioned that the compound exhibits significant activity against mycobacterium tuberculosis h37ra , indicating that it is likely to have sufficient bioavailability to exert its anti-tubercular effects.

Result of Action

The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth of this bacterium at relatively low concentrations.

Action Environment

Given that the compound is being developed as an anti-tubercular agent , it is likely that its action and efficacy would be influenced by factors such as the presence of other drugs, the immune status of the host, and the genetic characteristics of the Mycobacterium tuberculosis strain.

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS2/c21-14(12-9-17-6-7-18-12)20-15-10(5-8-22-15)16-19-11-3-1-2-4-13(11)23-16/h1-9H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDHMAQBCSHYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

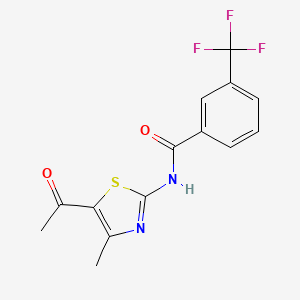

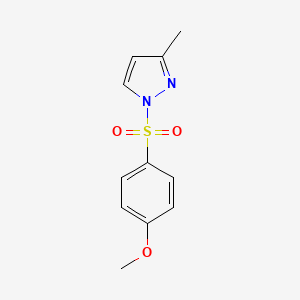

![6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid](/img/structure/B2899221.png)

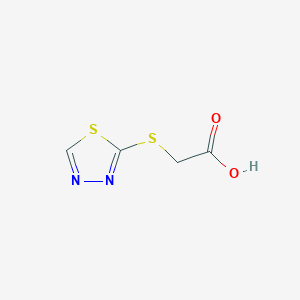

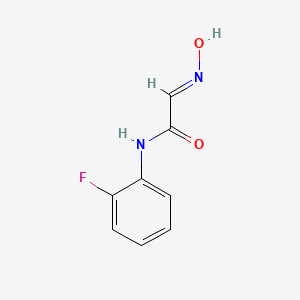

![Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2899225.png)

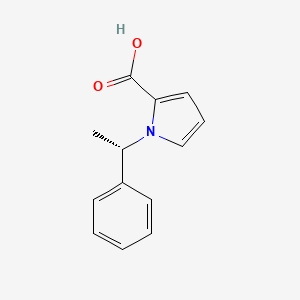

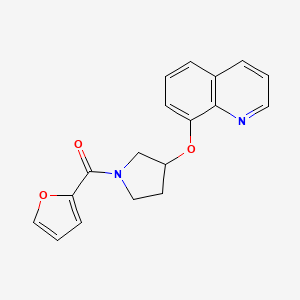

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2899228.png)

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2899233.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2899234.png)